(2Z,4E)-Hexa-2,4-dienal
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Overview
Description
(e, e)-2, 4-Hexadienal, also known as fema 3429, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (e, e)-2, 4-Hexadienal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (e, e)-2, 4-hexadienal is primarily located in the cytoplasm. Outside of the human body, (e, e)-2, 4-hexadienal can be found in a number of food items such as fishes, nuts, garden tomato, and fruits. This makes (e, e)-2, 4-hexadienal a potential biomarker for the consumption of these food products.
Scientific Research Applications
Stereoselective Synthesis
A stereoselective approach to synthesize 2Z,4E-dienals has been developed, using the addition of organometallic reagents to pyrylium salts. This method produces dienals with high stereochemical purity, which can be further modified without losing their stereochemical integrity. Such dienals have applications in synthesizing components like those in brown Hawaiian seaweeds essential oils (Furber, Herbert, & Taylor, 1989).
Synthesis of Piperidine Derivatives
Hexa-2,4-dienal has been used in the synthesis of hydroxylated piperidine derivatives. This involves a Diels-Alder reaction, demonstrating the potential of 2Z,4E-dienals in complex organic syntheses (Hussain & Wyatt, 1993).
Intermediate in Strobilurin B Synthesis
(2Z,4E)-Hexa-2,4-dienal serves as a key intermediate in the synthesis of strobilurin B, highlighting its role in the preparation of complex natural products (Popovsky, Stepanov, & Grigorieva, 2012).
Divergent Reactions with Allenes
The compound's versatility is shown in reactions with allenols and allenones. These reactions produce diverse compounds, including 2-pyrrolines and 6-oxo-hexa-2,4-dienals, useful in various synthetic applications (Alcaide et al., 2017).
One-pot Synthesis of Mitomycin Skeleton
A one-pot synthesis approach using [E,E]-hexa-2,4-dienal leads to the Diels-Alder cycloadduct, which is a key step in synthesizing the mitomycin skeleton, a significant compound in medicinal chemistry (Defoin, Fritz, Geffroy, & Streith, 1986).
Synthesis of Natural Products
2,4-Dienals, including this compound, have been synthesized for use in creating natural products like navenone A and Otanthus maritima amide, demonstrating the compound's applicability in natural product synthesis (Yang, Shi, Xiao, Wen, & Huang, 1990).
Intramolecular Redox Reactions
In subcritical water conditions, this compound undergoes intramolecular redox reactions to produce non-conjugated Z-enoic acids, highlighting its potential in green chemistry applications (Chen et al., 2012).
Utilization in Polyene Natural Product Synthesis
The synthesis of 2Z,4E-dienals via organometallic additions to pyrylium salts is a valuable method for polyene natural product synthesis. This methodology has been extended to synthesize important compounds like retinal and its analogues (Taylor, Hemming, & Medeiros, 1995).
Cross-Coupling Reactions
This compound is used in palladium-catalyzed cross-coupling reactions with organozinc reagents, producing functional dienic aldehydes. This highlights its role in sophisticated chemical syntheses (Vicart, Saboukoulou, Ramondenc, & Plé, 2003).
Partition Chromatography
The compound's utility in chromatographic systems for separating various aldehydes and ketones demonstrates its importance in analytical chemistry (Corbin, Schwartz, & Keeney, 1960).
Synthesis of Chiral Polyhydrofluorene Frameworks
This compound has been used in the asymmetric Diels–Alder cycloadditions to construct chiral polyhydrofluorene frameworks, showcasing its application in creating complex chiral structures (Yue, Ran, Yang, Du, & Chen, 2018).
Synthesis of Hydroxy-γ-sanshool
The compound played a crucial role in synthesizing hydroxy-γ-sanshool, a key step in producing complex natural products (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).
Synthesis of Conjugated Dienic Aldehydes
This compound is used in synthesizing conjugated dienic aldehydes, which are vital intermediates in natural product synthesis (Badanyan, Makaryan, Ovanesyan, & Panosyan, 2001).
Properties
Molecular Formula |
C6H8O |
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Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2Z,4E)-hexa-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4- |
InChI Key |
BATOPAZDIZEVQF-IAROGAJJSA-N |
Isomeric SMILES |
C/C=C/C=C\C=O |
SMILES |
CC=CC=CC=O |
Canonical SMILES |
CC=CC=CC=O |
density |
0.896-0.902 (20°) |
physical_description |
Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |
solubility |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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